![molecular formula C12H36Cl2Cu2N4O2 B11927687 DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Cu-TMEDA catalyst is a coordination complex consisting of copper and N,N,N’,N’-tetramethylethylenediamine. This catalyst is known for its versatility and efficiency in various organic reactions, particularly in the field of synthetic chemistry. The Cu-TMEDA catalyst is widely used due to its ability to facilitate a range of chemical transformations under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Cu-TMEDA catalyst can be synthesized through the reaction of copper salts, such as copper(I) chloride or copper(II) chloride, with N,N,N’,N’-tetramethylethylenediamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under ambient conditions. The resulting complex is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Cu-TMEDA catalyst follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the catalyst. The catalyst is then packaged and distributed for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
The Cu-TMEDA catalyst is known to undergo several types of reactions, including:
Oxidation: It facilitates the oxidation of alcohols to aldehydes and ketones.
Reduction: It can be used in the reduction of nitro compounds to amines.
Substitution: It is effective in nucleophilic substitution reactions involving halides and other leaving groups.
Common Reagents and Conditions
Common reagents used with Cu-TMEDA catalyst include alcohols, amines, and halides. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the catalyst highly practical for various applications .
Major Products Formed
The major products formed from reactions involving Cu-TMEDA catalyst include aldehydes, ketones, amines, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
The Cu-TMEDA catalyst has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It facilitates the modification of biomolecules, such as peptides and nucleotides, for research purposes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N’,N’-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, allowing it to participate in various catalytic cycles. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cu-TMEDA catalyst include:
Cu-Bipyridine: A copper complex with bipyridine ligands.
Cu-Phenanthroline: A copper complex with phenanthroline ligands.
Cu-Pyridine: A copper complex with pyridine ligands.
Uniqueness
The Cu-TMEDA catalyst is unique due to its high efficiency and versatility in promoting a wide range of chemical reactions under mild conditions. Its ability to facilitate both oxidation and reduction reactions, as well as its compatibility with various substrates, makes it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H36Cl2Cu2N4O2 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
InChI-Schlüssel |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
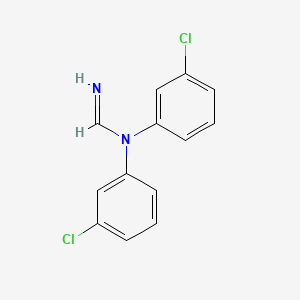

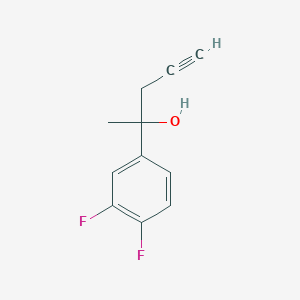
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
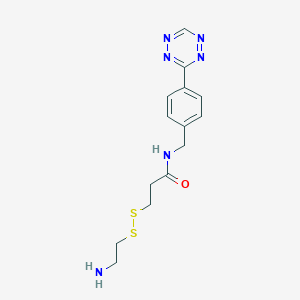
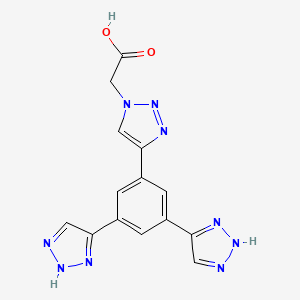
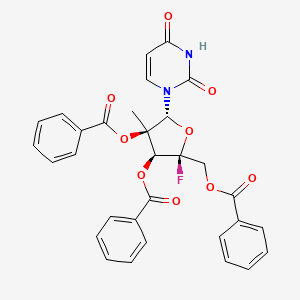

![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)

